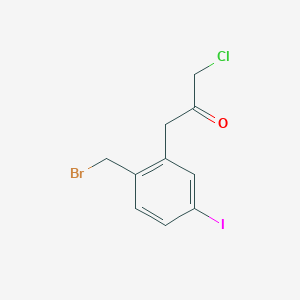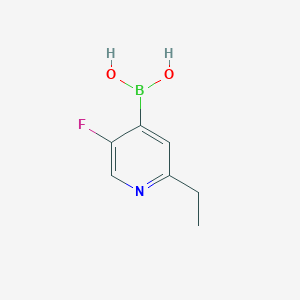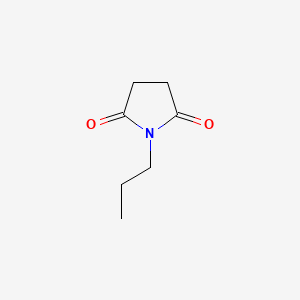
N-Propylsuccinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propylsuccinimide is an organic compound with the molecular formula C7H11NO2 It belongs to the class of succinimides, which are cyclic imides derived from succinic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Propylsuccinimide can be synthesized through the reaction of succinic anhydride with propylamine. The reaction typically occurs under mild conditions, with the succinic anhydride and propylamine being mixed in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane. The mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Propylsuccinimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-propylsuccinamic acid.
Reduction: Reduction reactions can convert it to this compound derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the succinimide ring is opened and replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-propylsuccinamic acid.
Reduction: Various this compound derivatives.
Substitution: Compounds with different functional groups replacing the succinimide ring.
Applications De Recherche Scientifique
N-Propylsuccinimide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
N-Propylsuccinimide can be compared with other succinimides such as N-methylsuccinimide and N-ethylsuccinimide. While these compounds share a similar core structure, the presence of different alkyl groups (propyl, methyl, ethyl) imparts unique properties to each compound. This compound is unique due to its specific alkyl chain length, which can influence its reactivity and applications.
Comparaison Avec Des Composés Similaires
- N-Methylsuccinimide
- N-Ethylsuccinimide
- N-Butylsuccinimide
These compounds can be used in similar applications but may exhibit different reactivity and properties due to the variation in their alkyl groups.
Propriétés
Numéro CAS |
3470-97-1 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
1-propylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-5H2,1H3 |
Clé InChI |
BTNMOVUCMBMKNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


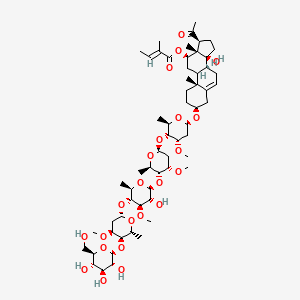
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)
![{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)
![N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B14075816.png)

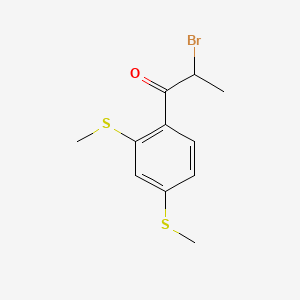
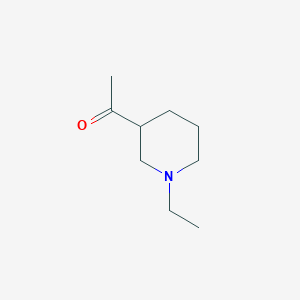

![3-(2-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoic acid](/img/structure/B14075836.png)
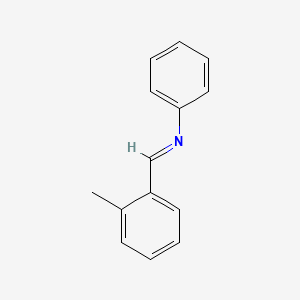
![3-Methoxy-2h-benzo[7]annulen-2-one](/img/structure/B14075841.png)
![Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14075845.png)
